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molecular formula C10H11N B1505453 4-Ethenyl-2,3-dihydro-1H-isoindole CAS No. 923590-81-2

4-Ethenyl-2,3-dihydro-1H-isoindole

Cat. No. B1505453
M. Wt: 145.2 g/mol
InChI Key: DLOFLCHGFUTKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377874B2

Procedure details

A solution of 1-chloroethyl chloroformate (7.51 mL, 69.6 mmol) in 1,2-dichloroethane was added to a cooled (ice bath) solution of 2-benzyl-4-vinylisoindoline (58 mmol) in 1,2-dichloroethane (150 mL) over 20 minutes, maintaining the internal reaction temperature<5° C. After addition was complete, the reaction mixture was allowed to warm to RT, then heated to reflux for 45 minutes. The reaction mixture was recooled to RT, and the solvent was removed by evaporation. MeOH (200 mL) was added, and the mixture was heated to reflux for 30 minutes, then cooled to RT. The solvent was then removed by evaporation. Water (200 mL) was added, and the resulting mixture was washed with EtOAc (2×250 mL). The aqueous layer was made basic with 2N sodium hydroxide then extracted with DCM (4×250 mL). The combined organic extracts were dried over Na2SO4 and filtered, and the solvent was evaporated. The crude product was purified by chromatography on silica (DCM/MeOH/NH4OH 97/3/0.3 to 95/5/0.5) to give the title compound as a brown oil, (6.00 g). LRMS (ESI) m/z 146 [(M+H)+; calcd for C10H12N: 146].
Quantity
7.51 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
58 mmol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(OC(Cl)C)=O.C([N:15]1[CH2:23][C:22]2[C:17](=[CH:18][CH:19]=[CH:20][C:21]=2[CH:24]=[CH2:25])[CH2:16]1)C1C=CC=CC=1>ClCCCl>[CH:24]([C:21]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:22]=1[CH2:23][NH:15][CH2:16]2)=[CH2:25]

Inputs

Step One
Name
Quantity
7.51 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
58 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=CC=CC(=C2C1)C=C
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
was recooled to RT
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
MeOH (200 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation
ADDITION
Type
ADDITION
Details
Water (200 mL) was added
WASH
Type
WASH
Details
the resulting mixture was washed with EtOAc (2×250 mL)
EXTRACTION
Type
EXTRACTION
Details
then extracted with DCM (4×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica (DCM/MeOH/NH4OH 97/3/0.3 to 95/5/0.5)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C2CNCC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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